Lipoamido-PEG12-acid

Vue d'ensemble

Description

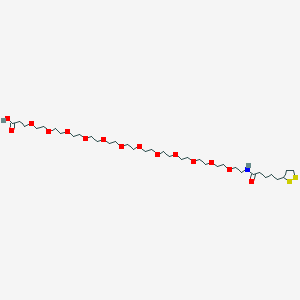

Lipoamido-PEG12-acid is a compound that contains a lipoic acid group and a terminal carboxylic acid. The lipoic acid group includes two sulfur atoms connected by a disulfide bond, which can exist in various oxidation states. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. The polyethylene glycol (PEG) linker in the compound enhances its water solubility .

Mécanisme D'action

Target of Action

Lipoamido-PEG12-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction allows the compound to link two different ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system . This system is responsible for selectively degrading target proteins . By linking the E3 ubiquitin ligase and the target protein, this compound enables the degradation of specific proteins, thus influencing various biochemical pathways .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) linker in the compound increases its water solubility , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific target protein involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups .

Analyse Biochimique

Biochemical Properties

Lipoamido-PEG12-acid plays a crucial role in biochemical reactions as a linker in PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The this compound linker connects these two essential ligands .

Cellular Effects

This compound, as a component of PROTACs, influences cell function by enabling selective protein degradation . This process leverages the ubiquitin-proteasome system within cells , impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker enables the formation of these PROTAC molecules, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Metabolic Pathways

This compound is involved in the metabolic pathways of PROTACs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lipoamido-PEG12-acid is synthesized through a series of chemical reactions involving the conjugation of lipoic acid with a PEG chain. The process typically involves the following steps:

Activation of Lipoic Acid: Lipoic acid is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester.

PEGylation: The activated lipoic acid is then reacted with a PEG chain that has a terminal amine group. This reaction forms a stable amide bond between the lipoic acid and the PEG chain.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the final this compound compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of lipoic acid are activated using NHS and DCC.

Continuous PEGylation: The activated lipoic acid is continuously reacted with PEG chains in a controlled environment to ensure consistent product quality.

High-Throughput Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Lipoamido-PEG12-acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond in the lipoic acid group can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to form thiol groups.

Substitution: The terminal carboxylic acid can react with primary amines to form amide bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) are used under mild conditions to oxidize the disulfide bond.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bond.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol-containing compounds.

Substitution: Amide-linked conjugates.

Applications De Recherche Scientifique

Lipoamido-PEG12-acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of nanoparticles.

Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

Industry: Applied in the development of biosensors and diagnostic assays

Comparaison Avec Des Composés Similaires

Similar Compounds

Lipoamido-PEG8-acid: Contains a shorter PEG linker, resulting in different solubility and spacing properties.

Thiol-PEG12-acid: Contains a thiol group instead of a lipoamide group, affecting its reactivity and binding properties.

m-dPEG12-Lipoamide: Similar structure but with different functional groups, leading to variations in its applications.

Uniqueness

Lipoamido-PEG12-acid is unique due to its combination of a lipoic acid group and a PEG12 linker, which provides a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring stable conjugation and enhanced solubility .

Activité Biologique

Lipoamido-PEG12-acid is a polyethylene glycol (PEG)-based compound that functions primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound has garnered attention due to its potential applications in targeted protein degradation, which is a promising therapeutic strategy in various diseases, including cancer.

Chemical Structure and Properties

This compound consists of a lipoic acid moiety linked to a PEG chain with 12 ethylene glycol units. This structure enhances solubility and biocompatibility, making it suitable for biological applications. The presence of the amido group allows for specific interactions with target proteins, facilitating the design of effective PROTACs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₈N₂O₁₂S |

| Molecular Weight | 414.58 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

This compound acts as a linker in PROTACs, which are bifunctional molecules designed to induce the ubiquitination and subsequent degradation of target proteins by the proteasome. The mechanism involves:

- Binding to E3 Ligase : The linker connects the target protein to an E3 ligase, which is responsible for tagging proteins for degradation.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.

- Degradation : The tagged protein is recognized and degraded by the proteasome, leading to a decrease in its cellular levels.

Case Studies and Research Findings

- Targeted Protein Degradation : Studies have shown that PROTACs using this compound effectively degrade oncogenic proteins in cancer cell lines, demonstrating significant potential for therapeutic applications. For instance, research indicates that PROTACs targeting BCR-ABL fusion protein exhibit enhanced degradation rates compared to traditional inhibitors .

- Selectivity and Efficacy : In comparative studies, PROTACs utilizing this compound exhibited higher selectivity for target proteins with minimal off-target effects, as measured by cellular assays. This selectivity is crucial for reducing potential side effects in therapeutic settings .

- In Vivo Studies : Animal model studies have demonstrated that this compound-based PROTACs can effectively reduce tumor growth in xenograft models without significant toxicity, highlighting their potential as cancer therapeutics .

Table 2: Summary of Biological Activity Studies

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67NO15S2/c37-34(4-2-1-3-33-6-32-52-53-33)36-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-5-35(38)39/h33H,1-32H2,(H,36,37)(H,38,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDABPXYRAJNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67NO15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407442-47-9 | |

| Record name | Lipoamido-PEG12-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.